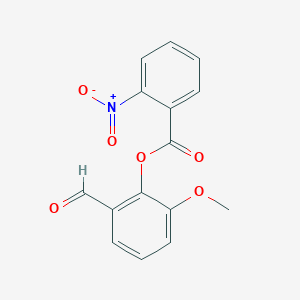

2-formyl-6-methoxyphenyl 2-nitrobenzoate

Description

2-Formyl-6-methoxyphenyl 2-nitrobenzoate is an aromatic ester derivative characterized by a methoxy-substituted benzaldehyde moiety esterified with 2-nitrobenzoic acid. The compound combines electron-withdrawing (nitro, formyl) and electron-donating (methoxy) groups, which influence its reactivity, solubility, and intermolecular interactions . Such esters are typically synthesized via nucleophilic acyl substitution, where a phenolic hydroxyl group reacts with an acyl chloride (e.g., 2-nitrobenzoyl chloride) under basic conditions .

Properties

IUPAC Name |

(2-formyl-6-methoxyphenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-13-8-4-5-10(9-17)14(13)22-15(18)11-6-2-3-7-12(11)16(19)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHHXUSHIVOYTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Observations:

Electronic Effects: The nitro group in 2-nitrobenzoate derivatives (e.g., Methyl 5-methoxy-2-nitrobenzoate) enhances electrophilicity, increasing reactivity toward nucleophilic attack compared to non-nitro analogs like cinnamates . Methoxy and formyl groups in the benzaldehyde moiety contribute to intramolecular hydrogen bonding, as seen in 2-formyl-6-methoxyphenyl cinnamate .

Crystallographic Behavior :

- Cinnamate analogs exhibit π-π stacking (separation ~3.7 Å) and C–H···O hydrogen bonding, forming supramolecular chains. Nitrobenzoates may display stronger dipole-dipole interactions due to the nitro group’s polarity .

Thermal Stability :

- Sulfonate derivatives (e.g., 2-formyl-6-methoxyphenyl benzenesulfonate) exhibit higher boiling points (~486°C) compared to nitrobenzoates, likely due to stronger intermolecular forces from the sulfonate group .

Synthetic Accessibility :

- Nitrobenzoate esters are typically synthesized in high yields (>85%) under mild conditions (e.g., K₂CO₃, room temperature), similar to cinnamate preparations .

Functional and Application Differences

- Cinnamate Derivatives : Widely used in UV protection (cosmetics, sunscreens) due to their UV-absorbing conjugated double bonds .

- Nitrobenzoates : Applications in pharmaceuticals (e.g., as prodrugs or intermediates) and agrochemicals, leveraging the nitro group’s bioactivity .

- Sulfonates : Utilized in high-temperature industrial processes owing to thermal stability .

Q & A

Q. What are the optimal synthetic routes for 2-formyl-6-methoxyphenyl 2-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the literature, analogous nitrobenzoate esters (e.g., methyl 2-bromo-6-cyano-3-nitrobenzoate) suggest that esterification under acidic conditions (e.g., methanesulfonic acid) with reflux is effective for similar frameworks . Key steps include:

- Functional Group Compatibility : Ensure the formyl and methoxy groups are protected during nitration to avoid side reactions.

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC or TLC.

- Yield Optimization : Adjust stoichiometric ratios of the nitrobenzoic acid derivative and the phenolic component (e.g., 2-formyl-6-methoxyphenol) in a 1:1.2 molar ratio to account for steric hindrance.

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for characteristic shifts: the formyl proton (~10 ppm), methoxy group (~3.8 ppm), and nitro group aromatic coupling patterns.

- X-ray Diffraction : Single-crystal X-ray studies (e.g., using SHELXL97 ) can resolve bond configurations. For example, the E-conformation of ester C=C bonds and dihedral angles between aromatic rings (e.g., 73.9° observed in similar cinnamate derivatives ).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

- Methodological Answer : Address discrepancies through iterative refinement:

- Data Collection : Use high-resolution synchrotron data (λ = 0.71073 Å) to minimize absorption errors .

- Refinement Software : Apply SHELXL’s extinction correction and anisotropic displacement parameters for heavy atoms .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

- Computational Validation : Perform DFT geometry optimization (e.g., B3LYP/6-31G*) and compare theoretical vs. experimental bond lengths (e.g., C=O at ~1.21 Å ).

Q. What strategies can elucidate the role of non-covalent interactions (e.g., π–π stacking) in the solid-state packing of this compound?

- Methodological Answer : Analyze crystal packing via:

- Hydrogen Bonding : Identify C–H⋯O interactions (e.g., C9–H⋯O3 forming C(4) chains along the b-axis ).

- π–π Interactions : Measure centroid–centroid distances (e.g., 3.703 Å ) using Mercury software. Compare with Hirshfeld surface analysis to quantify contact contributions.

- Thermal Analysis : Correlate packing stability with DSC/TGA data to assess melting points influenced by intermolecular forces.

Q. How can computational modeling predict the reactivity of the formyl and nitro groups in further functionalization?

- Methodological Answer : Use quantum chemical calculations to guide experimental design:

- Electrostatic Potential Mapping : Identify electron-deficient sites (e.g., nitro group) for nucleophilic attack.

- Transition State Analysis : Simulate reactions (e.g., formyl group reduction with NaBH4) using Gaussian09 at the M06-2X/cc-pVTZ level to predict activation barriers.

- Solvent Effects : Apply PCM models to assess solvent polarity’s impact on reaction pathways.

Key Research Gaps and Recommendations

- Synthetic Challenges : Lack of documented protocols for this specific nitrobenzoate necessitates adapting methods from structurally related compounds .

- Biological Activity : No data exists on pharmacological potential; prioritize assays targeting nitroaromatic-responsive enzymes (e.g., nitroreductases).

- Environmental Stability : Study degradation pathways under UV/oxidizing conditions using LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.